molecular formula C14H16O2 B13831866 Phenethyl hexa-2,4-dienoate CAS No. 1003863-62-4

Phenethyl hexa-2,4-dienoate

Cat. No.: B13831866
CAS No.: 1003863-62-4
M. Wt: 216.27 g/mol
InChI Key: PPZYQYDDSJRELL-XPQLPGEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenethyl hexa-2,4-dienoate, also known as 2-phenylethyl hexa-2,4-dienoate, is an organic compound with the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol . It is an ester formed from the reaction between phenethyl alcohol and hexa-2,4-dienoic acid. This compound is characterized by its conjugated diene system, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenethyl hexa-2,4-dienoate can be synthesized through the esterification of phenethyl alcohol with hexa-2,4-dienoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of homogeneous catalysts, such as ruthenium complexes, can enhance the selectivity and efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Phenethyl hexa-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenethyl hexa-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenethyl hexa-2,4-dienoate involves its interaction with molecular targets through its conjugated diene system and ester functional group. The conjugated diene system can participate in electrophilic addition reactions, while the ester group can undergo hydrolysis to release phenethyl alcohol and hexa-2,4-dienoic acid. These interactions can modulate various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Phenethyl hexa-2,4-dienoate can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1003863-62-4

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-phenylethyl (2E,4E)-hexa-2,4-dienoate

InChI

InChI=1S/C14H16O2/c1-2-3-5-10-14(15)16-12-11-13-8-6-4-7-9-13/h2-10H,11-12H2,1H3/b3-2+,10-5+

InChI Key

PPZYQYDDSJRELL-XPQLPGEHSA-N

Isomeric SMILES

C/C=C/C=C/C(=O)OCCC1=CC=CC=C1

Canonical SMILES

CC=CC=CC(=O)OCCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.